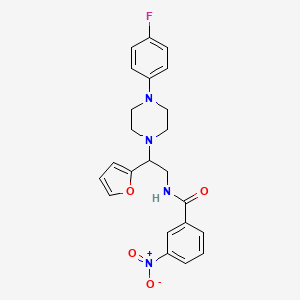

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O4/c24-18-6-8-19(9-7-18)26-10-12-27(13-11-26)21(22-5-2-14-32-22)16-25-23(29)17-3-1-4-20(15-17)28(30)31/h1-9,14-15,21H,10-13,16H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMHPDUEKLLMDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide typically involves multiple steps:

-

Formation of the Piperazine Derivative: : The initial step often involves the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine. This reaction is usually carried out in the presence of a base such as sodium carbonate in a solvent like ethanol.

-

Coupling with Furan Derivative: : The next step involves the coupling of the piperazine derivative with a furan-2-yl ethyl halide. This step is typically performed under reflux conditions in a polar aprotic solvent such as dimethylformamide (DMF).

-

Nitration of Benzamide: : The final step involves the nitration of the benzamide moiety. This can be achieved by reacting the intermediate with nitric acid in the presence of sulfuric acid to introduce the nitro group at the desired position on the benzamide ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: The nitro group in the benzamide can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives of the benzamide.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders such as depression and anxiety.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s structure allows it to bind to these receptors, modulating their activity and thereby influencing neurological pathways. This modulation can result in therapeutic effects, such as the alleviation of symptoms associated with psychological disorders.

Comparison with Similar Compounds

Modifications to the Benzamide Substituent

N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide (CAS 877632-03-6)

- Structural Difference : The 4-methoxy group replaces the 3-nitro substituent.

- Implications: Electronic Effects: Methoxy is electron-donating, reducing the benzamide’s electrophilicity compared to the nitro group. This may alter receptor binding kinetics .

Variations in the Piperazine Aryl Group

Compound 3a (N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide)

- Structural Difference: A 3-cyanophenyl group replaces the 4-fluorophenyl on piperazine.

- Implications: Receptor Affinity: The cyano group’s strong electron-withdrawing nature may enhance D3 receptor binding compared to fluorine, as seen in related dopamine ligands . Synthesis Yield: Lower yield (32% vs. 91% for the target compound’s analogs), suggesting steric or electronic challenges in cyanophenyl incorporation .

Compound 4o (7-(4-(2-(4-Chlorophenyl)-2-(methoxyimino)ethyl)piperazin-1-yl)-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)

- Structural Difference: Chlorophenyl and quinolone core replace fluorophenyl and benzamide.

- Implications: Biological Activity: The quinolone core with a chloro substituent demonstrates antimicrobial activity, whereas the target compound’s benzamide may favor CNS targets .

Core Scaffold Modifications

Compound 13 (E)-N-(2-(2-(4-(4-(2-(5-Amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)-ethoxy)ethyl)-2-(4-(2-(5,5-difluoro-7-(thiophen-2-yl)-5H-4l4,5l4-dipyrrolo[1,3,2]diazaborinin-3-yl)vinyl)phenoxy)-acetamide

- Structural Difference : A polycyclic pyrazolo-triazolo-pyrimidine core replaces benzamide.

Physicochemical Data

| Property | Target Compound (3-nitro) | 4-Methoxy Analog (CAS 877632-03-6) |

|---|---|---|

| Molecular Weight | ~437.4 (estimated) | 423.5 |

| logP (Estimated) | ~1.5 | ~2.5 |

| Key Functional Groups | 3-Nitro (electron-withdrawing) | 4-Methoxy (electron-donating) |

Biological Activity

The compound N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, discussing its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

- IUPAC Name : this compound

- Molecular Formula : C23H23FN4O4

- Molecular Weight : 438.5 g/mol

- Chemical Structure : Chemical Structure

Structural Features

The compound features a piperazine ring that is substituted with a fluorophenyl group and a furan ring. The presence of the nitro group on the benzamide moiety contributes to its unique chemical properties, potentially influencing its biological activity.

Antitumor Activity

Recent studies have suggested that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing piperazine and nitrobenzamide groups have shown inhibitory effects on various cancer cell lines, including:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Example A | HeLa | 15 |

| Example B | MCF-7 | 20 |

This suggests that this compound may also possess similar antitumor activity, although specific data on this compound remains limited.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research indicates that related compounds have demonstrated activity against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 15 µg/mL |

These findings indicate that the compound could be explored further for its antibacterial properties.

Neuropharmacological Effects

Given the presence of the piperazine moiety, it is plausible that this compound may exhibit neuropharmacological effects. Piperazine derivatives are known to interact with neurotransmitter systems, which could lead to anxiolytic or antidepressant activities.

The precise mechanism of action for this compound is not fully elucidated but may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit kinases involved in cancer progression.

- Receptor Modulation : Interaction with serotonin or dopamine receptors could explain potential neuroactive properties.

Study 1: Antitumor Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of nitrobenzamide derivatives and evaluated their cytotoxicity against various cancer cell lines. The study found that compounds with similar structures to this compound exhibited IC50 values ranging from 10 to 30 µM against breast and lung cancer cells .

Study 2: Antimicrobial Screening

A screening study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of piperazine derivatives against several bacterial strains. The results indicated that certain derivatives displayed significant antibacterial effects with MIC values comparable to known antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.